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molecular formula C7H16ClN B117183 1-Cyclopentylethan-1-amine hydrochloride CAS No. 150812-09-2

1-Cyclopentylethan-1-amine hydrochloride

Cat. No. B117183
M. Wt: 149.66 g/mol
InChI Key: RTRZDZYIAUVOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225591

Procedure details

The 1-cyclopentylethyl amine (S/R=3/1) was converted to the hydrochloride by dissolving the combined product of 3 runs (12.4 g) in 200 ml H2O, adjusting the pH to 12.0 with solid NaOH pellets and extracting three times with 100 ml diethyl ether. The combined ether extracts were dried over Na2SO4, then treated with a solution of 2 g HCl in 100 ml methanol (with cooling) and this solution was evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid - 8.46 g, mp 192- 4° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:6]([NH2:8])[CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:9].[OH-].[Na+]>O>[ClH:9].[CH:1]1([CH:6]([NH2:8])[CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting three times with 100 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over Na2SO4
ADDITION
Type
ADDITION
Details
treated with a solution of 2 g HCl in 100 ml methanol (with cooling)
CUSTOM
Type
CUSTOM
Details
this solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CCCC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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